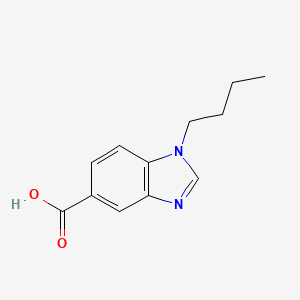

1-Butyl-1,3-benzodiazole-5-carboxylic acid

Vue d'ensemble

Description

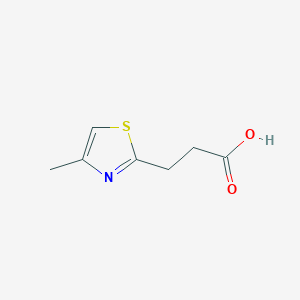

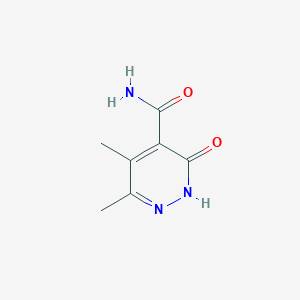

1-Butyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1036487-15-6. It has a molecular weight of 218.26 . The IUPAC name for this compound is 1-butyl-1H-benzimidazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for 1-Butyl-1,3-benzodiazole-5-carboxylic acid is 1S/C12H14N2O2/c1-2-3-6-14-8-13-10-7-9 (12 (15)16)4-5-11 (10)14/h4-5,7-8H,2-3,6H2,1H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular formula of 1-Butyl-1,3-benzodiazole-5-carboxylic acid is C12H14N2O2 . It has a molecular weight of 218.25 .Applications De Recherche Scientifique

Fluorescence Chemosensor for pH Detection

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) exhibits multifluorescence emissions in different states, useful for ratiometric fluorescent chemosensing. This AIEgen is highly sensitive for detecting pH fluctuations within physiological ranges, making it suitable for biosample and neutral water sample analysis (Li et al., 2018).

Functionalization Reactions Study

Experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines provide insights into reaction mechanisms and product synthesis, relevant for developing new chemical entities (Yıldırım et al., 2005).

Green Synthesis Catalyst

A Brønsted acidic ionic liquid catalyzes the solvent-free synthesis of tetrasubstituted imidazoles, highlighting a green, efficient, and reusable catalyst for organic synthesis, contributing to sustainable chemical processes (Davoodnia et al., 2010).

CO2 Capture by Task-Specific Ionic Liquid

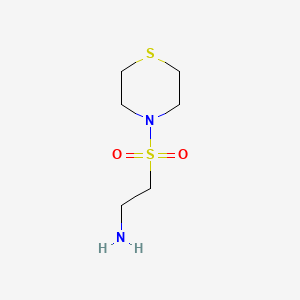

A task-specific ionic liquid exhibits reversible CO2 sequestration as a carbamate salt, showcasing an efficient, nonvolatile method for CO2 capture, important for environmental protection and industrial gas separation processes (Bates et al., 2002).

One-Carbon Homologation of Carboxylic Acids

A safe alternative to the Arndt-Eistert reaction for one-carbon homologation of carboxylic acids is demonstrated, offering a novel approach for the synthesis of homologated acids or esters, useful in organic synthesis and drug development (Katritzky et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

1-butylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-14-8-13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQYHZOAIVAGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651941 | |

| Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-1,3-benzodiazole-5-carboxylic acid | |

CAS RN |

1036487-15-6 | |

| Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)

![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)

![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)

![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)

![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)